molecular formula C19H15NO2 B15218975 (S)-2-Amino-3-(pyren-4-yl)propanoic acid

(S)-2-Amino-3-(pyren-4-yl)propanoic acid

Cat. No.: B15218975
M. Wt: 289.3 g/mol
InChI Key: KPVFGFLOYCKUMP-INIZCTEOSA-N
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Description

(S)-2-Amino-3-(pyren-4-yl)propanoic acid is a non-proteinogenic α-amino acid featuring a pyrene moiety at the β-position of the alanine backbone. The (S)-configuration at the α-carbon ensures stereochemical specificity, which is critical for interactions in biological systems.

Properties

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

(2S)-2-amino-3-pyren-4-ylpropanoic acid

InChI

InChI=1S/C19H15NO2/c20-16(19(21)22)10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)18(12)17(11)13/h1-9,16H,10,20H2,(H,21,22)/t16-/m0/s1

InChI Key

KPVFGFLOYCKUMP-INIZCTEOSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(pyren-4-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyrene, a polycyclic aromatic hydrocarbon.

    Functionalization: Pyrene is functionalized to introduce a suitable leaving group, such as a bromine atom, at the 4-position.

    Coupling Reaction: The functionalized pyrene undergoes a coupling reaction with an appropriate amino acid derivative, such as (S)-2-amino-3-bromopropanoic acid, under conditions that promote the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The pyrene moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety may yield pyrenequinones, while substitution reactions can introduce various functional groups onto the amino acid backbone.

Scientific Research Applications

(S)-2-Amino-3-(pyren-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound can be employed in the study of protein-ligand interactions and enzyme mechanisms.

    Industry: It is used in the production of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(pyren-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrene moiety can intercalate into DNA or interact with aromatic amino acid residues in proteins, affecting their function. The amino acid backbone allows for incorporation into peptides and proteins, influencing their structure and activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Aromatic Substitutions
  • Nitrophenyl Derivative: (S)-2-Amino-3-(4-nitrophenyl)propanoic acid () replaces pyrene with a nitro group. Its synthesis involves nitration of L-phenylalanine, a straightforward route compared to pyrene incorporation .
  • Hydroxyphenyl Derivative: (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid () features a hydroxyl group, improving hydrophilicity and hydrogen-bonding capacity. This contrasts with pyrene’s hydrophobicity, suggesting divergent applications (e.g., antimicrobial vs. fluorescence-based assays) .
  • Thiazole Derivatives: Compounds like (S)-2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid () integrate thiazole rings, enabling π-stacking and metal coordination. These derivatives exhibit antimycobacterial activity, highlighting how heterocycles can enhance bioactivity compared to PAHs .
Heterocyclic and Polycyclic Systems
  • Isoxazolyl Derivative: (S)-2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic acid (AMPA, ) uses an isoxazole ring as a bioisostere for carboxylic groups, optimizing receptor binding (e.g., glutamate receptors). This contrasts with pyrene’s role as a hydrophobic bulk .
  • Pyrazole Derivatives: and describe compounds with pyrazole-thiazolidinone hybrids. For example, (S)-2-(5-((3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (13f) has a nitrophenyl-pyrazole system, showing higher melting points (240–242°C) due to rigid planar structures, unlike pyrene’s fused rings .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Solubility Insights Reference
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid 240–242 Nitro, carboxylic acid Low (hydrophobic nitro)
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid N/A Hydroxyl, carboxylic acid Moderate (polar OH)
Pyrazole-thiazolidinone hybrid (13f) 240–242 Nitrophenyl, thioxothiazolidinone Very low (rigid structure)
Thiazole derivative (5a-e) N/A Thiazole, aryl Tunable (depends on aryl)
  • Pyrene Impact : Pyrene’s large surface area and hydrophobicity likely reduce aqueous solubility but enhance fluorescence and membrane interaction, making it suitable for imaging or targeted delivery .

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